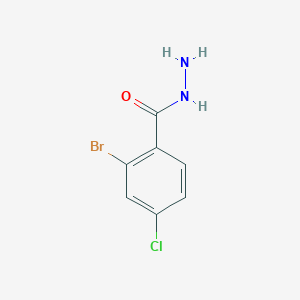

2-Bromo-4-chlorobenzhydrazide

Beschreibung

2-Bromo-4-chlorobenzhydrazide is a halogenated benzohydrazide derivative characterized by a benzene ring substituted with bromine at position 2 and chlorine at position 4, linked to a hydrazide functional group (-CONHNH₂). These compounds are typically utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks or metal coordination complexes, owing to their reactive hydrazide moiety .

Eigenschaften

IUPAC Name |

2-bromo-4-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFCZDTCHVFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorobenzhydrazide typically involves the reaction of 2-bromo-4-chlorobenzoic acid with hydrazine. The process can be carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as 1,1’-carbonyldiimidazole and 4-dimethylaminopyridine. The mixture is stirred at elevated temperatures, around 70°C, for several hours to ensure complete reaction .

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and environmental compliance. The industrial methods aim to achieve high purity and yield while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-chlorobenzhydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzhydrazides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chlorobenzhydrazide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

Material Science: It is utilized in the preparation of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chlorobenzhydrazide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry for drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The biological and chemical properties of benzohydrazides are highly influenced by halogen substitution patterns. Key comparisons include:

Key Observations :

- Substituent Effects: Bromine and chlorine at positions 2 and 4 (as in the target compound) enhance electrophilic reactivity compared to monosubstituted analogues like 2-(4-Bromophenyl)acetohydrazide. This positioning may also influence steric hindrance in coordination chemistry .

- Functional Groups : The hydrazide group (-CONHNH₂) enables condensation reactions with carbonyl compounds, forming Schiff bases or thiosemicarbazones, which are pivotal in medicinal chemistry .

Physical and Chemical Properties

- For example, 2-(2-Bromo-4-chlorophenoxy)acetohydrazide is slightly soluble in chloroform and methanol , while 4-Bromo-2-hydrazinylbenzoic acid hydrochloride may require polar solvents due to its ionic hydrochloride salt form .

- Stability : Bromine and chlorine substituents increase molecular stability against oxidation but may render sensitivity to UV light or moisture, necessitating storage in inert atmospheres .

Biologische Aktivität

2-Bromo-4-chlorobenzhydrazide is a compound characterized by its unique chemical structure, which includes a bromine atom and a chlorine atom attached to a benzhydrazide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C7H6BrClN2O

- Molecular Weight : 249.49 g/mol

- CAS Number : 1023334-50-0

The synthesis of 2-bromo-4-chlorobenzhydrazide typically involves the reaction of 2-bromo-4-chlorobenzoic acid with hydrazine derivatives under specific conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts such as DMAP (4-Dimethylaminopyridine) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-bromo-4-chlorobenzhydrazide, particularly against resistant strains of bacteria. The compound exhibits a broad spectrum of activity, which is crucial in the context of rising antibiotic resistance.

In Vitro Studies

Research indicates that 2-bromo-4-chlorobenzhydrazide demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to or better than those of established antibiotics .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 15.62 | Strong |

| Escherichia coli | 31.25 | Moderate |

| Pseudomonas aeruginosa | 62.50 | Moderate |

Anticancer Activity

In addition to its antimicrobial properties, 2-bromo-4-chlorobenzhydrazide has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with lung, liver, and renal cancers.

Case Studies

-

Lung Cancer (A549 Cell Line) :

- IC50 Value : Approximately 25 µM

- Mechanism: Induction of apoptosis through caspase activation.

-

Hepatocellular Carcinoma (HepG2 Cell Line) :

- IC50 Value : Approximately 30 µM

- Mechanism: Inhibition of cell proliferation via cell cycle arrest.

-

Renal Adenocarcinoma (769-P Cell Line) :

- IC50 Value : Approximately 20 µM

- Mechanism: Apoptosis induction and downregulation of anti-apoptotic proteins.

Safety and Toxicity

Toxicity assessments have indicated that 2-bromo-4-chlorobenzhydrazide exhibits low toxicity towards normal cell lines, suggesting a favorable therapeutic index for potential clinical applications . The Fish Embryo Acute Toxicity (FET) test has been utilized to evaluate its safety profile in vivo, yielding promising results that support further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-4-chlorobenzhydrazide, and how is reaction success validated?

- Methodology : The compound is typically synthesized via condensation reactions between bromo-chloro-substituted benzoyl chlorides and hydrazine derivatives. For example, hydrazide formation can be achieved by reacting 4-chlorobenzhydrazide with 2-bromo-substituted acyl chlorides under anhydrous conditions .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC). Confirm purity via HPLC (>95%) and structural identity using -NMR (e.g., hydrazide NH peaks at δ 9.5–10.5 ppm) and -NMR (carbonyl C=O at ~165–170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing 2-Bromo-4-chlorobenzhydrazide?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies protons adjacent to bromine/chlorine (deshielded signals due to electronegativity). -NMR confirms carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm) and C=O (~1650 cm) validate functional groups .

- Mass Spectrometry : Molecular ion peak ([M+H]) at m/z 263.46 (CHBrClNO) confirms molecular weight .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in 2-Bromo-4-chlorobenzhydrazide derivatives?

- Methodology : Grow crystals via slow evaporation in ethanol/water. Use SHELXL or SHELXT for structure refinement . Key parameters include:

- Space Group : Often monoclinic (e.g., P2/c) due to substituent steric effects.

- Thermal Parameters (B-factors) : Assess disorder in bromine/chlorine positions .

Q. What computational approaches predict the reactivity of 2-Bromo-4-chlorobenzhydrazide in nucleophilic substitution reactions?

- Strategy : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces.

- Key Insights :

- Bromine at the ortho position increases electrophilicity at the carbonyl carbon.

- Chlorine’s inductive effect stabilizes transition states in SNAr reactions .

Q. How to address contradictory spectral data when synthesizing novel derivatives (e.g., Schiff bases)?

- Troubleshooting :

- Contradictory -NMR Peaks : Check for tautomerism (e.g., keto-enol forms in hydrazones) using variable-temperature NMR.

- Unexpected Mass Spec Fragments : Analyze isotopic patterns (e.g., / doublets) to distinguish degradation products .

Q. What are the environmental and safety considerations for handling 2-Bromo-4-chlorobenzhydrazide?

- Protocols :

- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent hydrolysis.

- Waste Disposal : Segregate halogenated waste and use licensed incineration (≥1200°C) to avoid dioxin formation .

Application-Driven Questions

Q. How can 2-Bromo-4-chlorobenzhydrazide serve as a precursor in kinase inhibitor design?

- Mechanistic Insight : The hydrazide moiety can chelate metal ions in enzyme active sites, while bromine and chlorine enhance lipophilicity for membrane penetration.

- Example : Analogous bromo-chloro derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) showed IC values <10 µM against tyrosine kinases .

Q. What challenges arise in synthesizing air-sensitive derivatives (e.g., organometallic complexes) of 2-Bromo-4-chlorobenzhydrazide?

- Mitigation Strategies :

- Use Schlenk lines for anhydrous/anoxic reactions.

- Optimize ligands (e.g., PPh) to stabilize intermediates during palladium-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.